REACTION_CXSMILES
|
[S:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[C:3]([C:10]([Cl:12])=[O:11])=[N:2]1.[S:13]1[C:17]2[CH:18]=[CH:19][CH:20]=[CH:21][C:16]=2[C:15]([N:22]2[CH2:27][CH2:26][N:25]([CH2:28][CH2:29][CH2:30][CH2:31][NH2:32])[CH2:24][CH2:23]2)=[N:14]1.C(N(CC)CC)C.O>C1(C)C=CC=CC=1>[ClH:12].[S:13]1[C:17]2[CH:18]=[CH:19][CH:20]=[CH:21][C:16]=2[C:15]([N:22]2[CH2:23][CH2:24][N:25]([CH2:28][CH2:29][CH2:30][CH2:31][NH:32][C:10]([C:3]3[C:4]4[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=4[S:1][N:2]=3)=[O:11])[CH2:26][CH2:27]2)=[N:14]1 |f:5.6|
|
Name
|
|
Quantity
|
2.6 g
|
Type
|
reactant
|
Smiles
|
S1N=C(C2=C1C=CC=C2)C(=O)Cl
|
Name
|
|
Quantity
|
3.45 g
|
Type
|
reactant
|
Smiles
|
S1N=C(C2=C1C=CC=C2)N2CCN(CC2)CCCCN
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring, overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After 24 hr
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with ethyl acetate
|
Type
|
FILTRATION
|
Details
|
The organic phase was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed on silica
|
Type
|
CUSTOM
|
Details
|
The appropriate fractions were collected
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
hydrogen chloride in ether was added
|
Type
|
CUSTOM
|
Details
|
The precipitate was recrystallized from dichloromethane/ether
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
TEMPERATURE
|
Details
|
(0.1 mm mercury, refluxing isopropanol alcohol temperature)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.S1N=C(C2=C1C=CC=C2)N2CCN(CC2)CCCCNC(=O)C2=NSC1=C2C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.6 g | |
YIELD: PERCENTYIELD | 27.1% | |
YIELD: CALCULATEDPERCENTYIELD | 27.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |